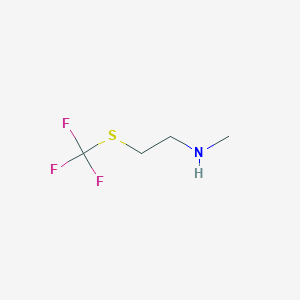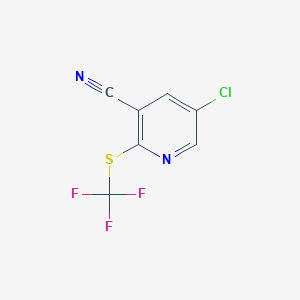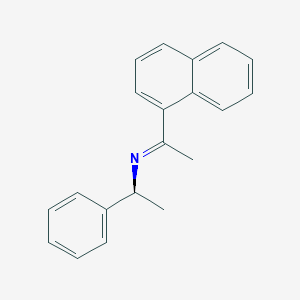![molecular formula C13H22N2O2 B11757828 tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)
tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate is a complex organic compound with the molecular formula C13H22N2O2 and a molecular weight of 238.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a pyrrolo[3,4-b]pyrrole system. The tert-butyl group attached to the carboxylate moiety adds to its stability and lipophilicity.
Métodos De Preparación
The synthesis of tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound in various applications .
Análisis De Reacciones Químicas
tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications in drug discovery and development due to its unique structural features. Its spirocyclic structure makes it a valuable scaffold for designing molecules with specific biological activities. In the industry, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate include other spirocyclic compounds such as tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-c]pyrazole]-5’(4’H)-carboxylate . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of tert-Butyl hexahydro-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-b]pyrrole]-1’-carboxylate lies in its specific spirocyclic framework and the presence of the tert-butyl group, which enhances its stability and lipophilicity .
Propiedades
Fórmula molecular |
C13H22N2O2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
tert-butyl spiro[2,3,3a,4,5,6a-hexahydropyrrolo[3,4-b]pyrrole-6,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-4-9-8-14-13(5-6-13)10(9)15/h9-10,14H,4-8H2,1-3H3 |
Clave InChI |
AQUJKHZSLVJWEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C1C3(CC3)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)

![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)

![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)
